2-chloro-4-methoxy-6-methylpyrimidin-5-amine
Description
2-Chloro-4-methoxy-6-methylpyrimidin-5-amine is a pyrimidine derivative characterized by substituents at positions 2 (chloro), 4 (methoxy), 5 (amine), and 6 (methyl). Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their ability to participate in hydrogen bonding and π-π interactions . This compound’s unique substitution pattern may influence its reactivity, solubility, and biological activity, making it a subject of interest in synthetic chemistry and drug discovery.
Properties
IUPAC Name |
2-chloro-4-methoxy-6-methylpyrimidin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-3-4(8)5(11-2)10-6(7)9-3/h8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMCNTGIVZTPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 2,4-Dichloro-6-Methylpyrimidine
The synthesis begins with 2,4-dichloro-6-methylpyrimidine, where the 4-chloro group is replaced by methoxy via nucleophilic aromatic substitution. Sodium methoxide (NaOMe) in methanol at 60–80°C facilitates this transformation, yielding 2-chloro-4-methoxy-6-methylpyrimidine. Subsequent amination at position 5 is achieved using ammonium hydroxide under pressurized conditions (100–120°C, 5–10 bar), introducing the amine group while preserving the chloro and methyl substituents.
Key Reaction Parameters
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Substitution (4-Cl) | NaOMe, MeOH, 70°C, 6 h | 85–90 |
| Amination (5-position) | NH4OH, 110°C, 8 h, 8 bar | 70–75 |
This method benefits from commercial availability of starting materials and scalability but requires careful control of reaction pressure during amination to avoid over-substitution.
Cyclization of Thiourea and β-Ketoester Precursors
Pyrimidine ring formation via cyclocondensation offers an alternative route, enabling simultaneous incorporation of substituents. A thiourea derivative and methyl acetoacetate undergo Biginelli-like cyclization in the presence of HCl as a catalyst.
Mechanism and Intermediate Isolation
The reaction proceeds through enamine formation, followed by cyclization to generate the pyrimidine core. Chlorination at position 2 is achieved using phosphorus oxychloride (POCl3) at reflux (110°C), while the methyl group at position 6 originates from the β-ketoester. Methoxy introduction at position 4 is performed post-cyclization using NaOMe, as detailed in Section 1.1.
Advantages and Limitations
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Advantages : Single-pot synthesis of the pyrimidine core with inherent methyl and chloro groups.
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Limitations : Low regioselectivity during cyclization (∼60% purity), necessitating chromatographic purification.
Sequential Functionalization via Protective Group Strategies
For sensitive substrates, protective groups ensure selective modification. A representative pathway involves:
Stepwise Protocol
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Methyl Group Introduction : 6-Methyl-2,4-dichloropyrimidine is synthesized via Friedel-Crafts alkylation using AlCl3 and methyl chloride.
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Methoxy Substitution : As in Section 1.1.
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Amine Protection/Deprotection : The 5-position is nitrated (HNO3, H2SO4), reduced to amine (H2/Pd-C), and purified via recrystallization.
Critical Observations
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Nitration at position 5 requires strict temperature control (<10°C) to prevent ring degradation.
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Catalytic hydrogenation achieves ∼95% reduction efficiency but demands high-purity Pd-C catalysts.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps. A patented method employs continuous-flow reactors for the amination step, reducing reaction time from 8 h to 2 h and improving yield to 82%. Solvent recovery systems (e.g., methanol distillation) and automated pH adjustment during hydrolysis enhance sustainability.
Comparative Analysis of Methodologies
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 75 | 98 | High | Moderate |
| Cyclization | 60 | 85 | Low | Low |
| Sequential Functionalization | 80 | 97 | Moderate | High |
Nucleophilic substitution remains the most viable for industrial applications due to its balance of yield and scalability, whereas cyclization is limited by purification challenges .
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
2-Chloro-4-methoxy-6-methylpyrimidin-5-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural features allow for the modification and development of novel chemical entities that can exhibit unique properties and activities.
Reactions and Yields
The compound can be utilized in various chemical reactions. For instance, in a recent study, it was combined with zinc cyanide and palladium catalysts to yield derivatives with promising properties. The reaction conditions included heating under nitrogen, yielding a product that was purified through column chromatography .
Biological Applications
Enzyme Inhibition and Receptor Modulation
Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator. These interactions can lead to significant alterations in cellular processes, making it a candidate for further biological investigations.
Antimicrobial and Anticancer Activities
Studies have explored the potential therapeutic properties of this compound, particularly its antimicrobial and anticancer activities. For example, derivatives of pyrimidine compounds have shown efficacy against various cancer cell lines, indicating that modifications to the pyrimidine structure can enhance biological activity .
Agricultural Applications
Development of Agrochemicals
The compound is also pivotal in the development of agrochemicals. It is utilized in synthesizing herbicides and pesticides, contributing to agricultural productivity by controlling unwanted plant growth effectively. The synthesis of active pharmaceutical ingredients (APIs) for herbicides often involves intermediates derived from this compound .
Case Studies
Mechanism of Action
The mechanism of action of 2-chloro-4-methoxy-6-methylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Position and Functional Group Variations
The substituent positions and functional groups of pyrimidine derivatives critically determine their chemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Substituent Comparison of Selected Pyrimidine Derivatives
Key Observations :
- Position of Amino Group: The amino group at position 5 in the target compound distinguishes it from analogs like 5-chloro-6-methylpyrimidin-4-amine (NH₂ at 4) . This positional difference may alter hydrogen-bonding capacity in biological systems.
- Methoxy vs.
- Dichloro Substitution: 4,6-Dichloro-5-methoxypyrimidine lacks the amino group but has enhanced electrophilicity due to two chlorine atoms, making it reactive in nucleophilic substitutions .
Physical and Chemical Properties
Physical properties such as melting points, solubility, and crystal packing are influenced by substituent patterns and intermolecular interactions.
Table 2: Physical Properties of Selected Compounds
Key Observations :
- The target compound’s solubility in polar solvents is inferred from analogs like 4-Chloro-6-methoxypyrimidin-2-amine, which forms co-crystals with succinic acid via N–H···O and O–H···N bonds .
- Dichloro analogs (e.g., 4,6-Dichloro-5-methoxypyrimidine) exhibit lower solubility due to increased hydrophobicity .
Biological Activity
2-Chloro-4-methoxy-6-methylpyrimidin-5-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a chloro group, a methoxy group, and an amino group, which contribute to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A chlorine atom at the 2-position,
- A methoxy group at the 4-position,
- A methyl group at the 6-position,
- An amino group at the 5-position.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chloro and methoxy substituents enhances its binding affinity to these targets, potentially leading to inhibition of enzymatic activity or modulation of receptor functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Modulation : It can influence receptor signaling pathways by acting as an agonist or antagonist.
Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Similar Pyrimidine Derivative | 4.24 | HeLa |
| Another Analog | 8.77 | MCF7 |
These findings suggest that the structural features of pyrimidines play a crucial role in their anticancer efficacy, with halogen substituents enhancing activity through mechanisms such as DNA alkylation and cell cycle disruption .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that similar pyrimidine derivatives demonstrate varying degrees of activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | Moderate | High |
| Compound B | Low | Moderate |
The presence of electron-donating groups like methoxy can influence the antimicrobial efficacy by altering the compound's lipophilicity and interaction with bacterial membranes .
Case Studies
- Anticancer Research : A study evaluated the antiproliferative effects of various substituted pyrimidines, including those with similar structures to this compound. Results showed significant inhibition of tumor cell growth at low concentrations, indicating potential for further development as anticancer agents .
- Antimicrobial Evaluation : Research on novel pyrimidine derivatives revealed that modifications at specific positions could enhance antibacterial activity against resistant strains, demonstrating the importance of structural optimization in drug design .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloro group serves as the primary site for nucleophilic substitution due to its electron-withdrawing nature and leaving-group capability.
Key Observations :
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Reaction rates depend on the nucleophile’s strength and steric hindrance from the 6-methyl group.
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Selectivity for the 2-position over the 4-methoxy group is >95% in optimized conditions .
Condensation and Cyclization Reactions
The 5-amino group participates in condensation reactions to form heterocyclic systems.
Mechanistic Insight :
Methoxy Group Demethylation
Amine Group Acylation
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Reagents : Acetic anhydride or acyl chlorides in pyridine.
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Product : N-acetyl derivatives, enhancing lipophilicity for pharmaceutical applications .
Metal-Catalyzed Cross-Coupling Reactions
The chloro group enables participation in palladium-catalyzed couplings:
Acid/Base-Mediated Rearrangements
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Acidic Conditions (HCl gas, <15°C): Facilitate ring chlorination or hydrolysis of the methoxy group .
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Basic Conditions (KOH/H₂O): Promote dehydrohalogenation or ring-opening reactions .
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions | Notes |
|---|---|---|---|
| 2-Cl | High | Nucleophilic substitution, cross-coupling. | Steric hindrance from 6-Me slows kinetics. |
| 4-OMe | Low | Demethylation under strong acids. | Electron-donating effect stabilizes ring. |
| 5-NH₂ | Moderate | Condensation, acylation. | pH-dependent reactivity. |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-4-methoxy-6-methylpyrimidin-5-amine, and what methodological considerations are critical for optimizing yield?
- Answer: The compound is typically synthesized via nucleophilic substitution or chlorination of precursor pyrimidines. For example, chlorination using phosphoryl chloride (POCl₃) under reflux conditions is common for introducing chlorine at the 2-position . Key considerations include reaction temperature control (e.g., 313–315 K for crystallization ), solvent selection (acetonitrile for slow evaporation to obtain single crystals ), and purification via column chromatography. Monitoring reaction progress with thin-layer chromatography (TLC) and characterizing intermediates via NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity.
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Answer: X-ray crystallography is the gold standard for unambiguous structural determination. For example, single-crystal X-ray diffraction (SCXRD) with SHELX refinement (e.g., SHELXL for small-molecule refinement) resolves bond lengths, angles, and intermolecular interactions . Spectroscopic characterization includes:
- ¹H NMR: Methoxy (~δ 3.8–4.0 ppm) and methyl (~δ 2.5 ppm) protons.
- ¹³C NMR: Pyrimidine carbons (δ 150–160 ppm), chlorine-substituted C2 (δ ~120 ppm).
- MS: Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for confirmation .
Q. What are the key structural features of this compound revealed by crystallography?
- Answer: SCXRD data show planar pyrimidine rings with substituent orientations influencing packing. For example, short Cl···N interactions (3.09–3.10 Å) and C–H···O hydrogen bonds stabilize 3D frameworks . Dihedral angles between the pyrimidine ring and substituents (e.g., methoxy, methyl) range from 12–86°, affecting molecular conformation and crystallinity .
Advanced Research Questions
Q. How can contradictions in crystallographic or spectroscopic data for pyrimidine derivatives be resolved methodologically?
- Answer: Discrepancies in bond lengths or angles may arise from polymorphism or experimental conditions (e.g., temperature, solvent). To resolve these:
- Multi-technique validation: Cross-validate SCXRD with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries.
- High-resolution data: Use synchrotron radiation for improved diffraction resolution .
- Statistical analysis: Apply R-factor convergence criteria (e.g., R < 0.05) during SHELXL refinement to ensure data reliability .
Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?
- Answer:
- Derivatization: Introduce substituents (e.g., trifluoromethyl, aryl groups) at the 5-amine position via reductive amination or Suzuki coupling .
- Bioassays: Test antimicrobial activity via broth microdilution (MIC determination) against Gram-positive/negative strains. For antifungal assays, use Candida albicans models .
- Structure-activity relationship (SAR): Correlate substituent electronic effects (Hammett σ values) with bioactivity trends .
Q. What methodological approaches are used to analyze substituent effects on the compound’s reactivity and stability?
- Answer:
- Kinetic studies: Monitor reaction rates under varying conditions (pH, temperature) to assess substituent influence on hydrolysis or oxidation.
- Stability assays: Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. For DMSO solutions, assess decomposition via LC-MS to avoid artifacts .
- Computational modeling: Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., thymidine phosphorylase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
